molecular formula C22H21ClN4O4 B2514437 N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1105250-84-7

N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No. B2514437
M. Wt: 440.88
InChI Key: ZWPUDZZTLWZNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide" is a derivative of indole propanamide, which is a class of compounds that have been studied for their anti-inflammatory and immunosuppressive activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as the indole ring and propanamide chain, which are known to exhibit pharmacological activities.

Synthesis Analysis

The synthesis of N-pyridinyl(methyl)indolylpropanamides, which are structurally related to the compound of interest, involves pharmacomodulation at the N(1) and C(5) positions of the indole ring and modifications of the propanamide chain . These modifications are designed to enhance the compound's pharmacological properties. The synthesis process is likely to involve multiple steps, including the formation of the indole ring, attachment of the propanamide chain,

Scientific Research Applications

Crystal Structure Analysis

Research on compounds with similar structural features often focuses on their crystal structure to understand their physical and chemical properties better. For example, the crystal structure and herbicidal activity of related compounds have been analyzed to determine their effectiveness and potential applications in agriculture (Liu et al., 2008).

Pharmacological Activities

Several studies have investigated the immunosuppressive activities of compounds structurally related to N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide. These compounds have been synthesized and evaluated for their potential in inhibiting immune responses, which could be beneficial in treating autoimmune diseases or preventing organ transplant rejection (F. Giraud et al., 2010).

Anti-Inflammatory and Analgesic Properties

Research into N-aryl-3-(indol-3-yl)propanamides has revealed their potential as non-acidic NSAIDs, indicating significant anti-inflammatory and analgesic properties. This suggests possible applications in developing new treatments for inflammation-related conditions (A. Dassonville et al., 2008).

Herbicidal Activity

Compounds with pyrimidine and thiadiazole rings, similar to the structure , have been designed and synthesized, showing selective herbicidal activity against certain plant species. This opens up research avenues into developing new herbicides with specific target profiles (Man‐Yun Liu & De-Qing Shi, 2014).

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4/c1-30-17-9-15-16(10-18(17)31-2)26-21-20(15)25-12-27(22(21)29)7-6-19(28)24-11-13-4-3-5-14(23)8-13/h3-5,8-10,12,26H,6-7,11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPUDZZTLWZNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CCC(=O)NCC4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.